molecular formula C16H19FN2O3 B2373607 Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301331-12-4

Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2373607
CAS No.: 301331-12-4
M. Wt: 306.337
InChI Key: JDMMZVNJONLJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a fluorinated tetrahydropyrimidine derivative characterized by a 2-fluorophenyl substituent at position 4, methyl groups at positions 1 and 6, and an isopropyl ester at position 3. This structural motif is common in medicinal chemistry, as tetrahydropyrimidine derivatives are often explored for their biological activity, including kinase inhibition and antimicrobial properties . The fluorine atom at the ortho position of the phenyl ring may influence electronic properties, lipophilicity, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which are critical for crystallization and molecular recognition .

Properties

IUPAC Name

propan-2-yl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3/c1-9(2)22-15(20)13-10(3)19(4)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-9,14H,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMMZVNJONLJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H16F N O3
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : this compound

The compound exhibits biological activity primarily through its interaction with various biological pathways:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydropyrimidines can exhibit significant antimicrobial properties. The presence of the fluorophenyl group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes related to bacterial cell wall synthesis.
  • Cell Signaling Modulation : Research suggests that this compound might modulate cell signaling pathways associated with inflammation and apoptosis, potentially contributing to its therapeutic effects.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity IC50 (µM) Target/Organism Reference
Antibacterial10Staphylococcus aureus
Antifungal15Candida albicans
Enzyme Inhibition (β-lactamase)5Escherichia coli
Cytotoxicity>50Human cancer cell lines

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with an IC50 value of 10 µM against Staphylococcus aureus. This suggests potential use as a lead compound for developing new antibiotics.

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, the compound was tested against β-lactamase-producing strains of Escherichia coli. It exhibited a strong inhibitory effect with an IC50 of 5 µM. This finding indicates its potential utility in overcoming antibiotic resistance by inhibiting β-lactamase enzymes.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several human cancer cell lines. The results showed that at concentrations above 50 µM, the compound did not exhibit significant cytotoxic effects. This is promising for its therapeutic application as it suggests a favorable safety profile at effective doses.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H19FN2O3C_{16}H_{19}FN_{2}O_{3} and a molecular weight of 302.34 g/mol. Its structure features a tetrahydropyrimidine ring, which is significant for its biological activity. The presence of the fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing nature of fluorine.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Isopropyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted its activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound exhibited an IC50 value of approximately 1.4 μM against S. aureus, indicating potent antibacterial activity .

2. Anticancer Potential

Research indicates that derivatives of this compound can serve as potential anticancer agents. Specifically, Mannich bases derived from tetrahydropyrimidine structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's structural modifications have led to improved cytotoxicity profiles compared to standard chemotherapeutic agents .

Pharmacological Studies

Table 1: Pharmacological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialS. aureus1.4
E. coli200
AnticancerMCF-7<2
HepG2Variable

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions including condensation reactions and cyclization processes. The use of various catalysts has been optimized to enhance yield and purity during synthesis.

Case Study: Synthesis Optimization
A recent study detailed the synthesis pathway using NaOH as a catalyst under solvent-free conditions which yielded the target compound in high purity (92%) after optimization of reaction conditions . This highlights the importance of synthetic methodologies in developing effective pharmaceutical agents.

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material sciences. Its unique chemical structure allows for incorporation into polymer matrices for electronic applications such as organic light-emitting diodes (OLEDs). Research into its photophysical properties indicates favorable characteristics for light-emitting applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

A structurally analogous compound, 2-(t-butyldiphenylsilyloxy)ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 19 in ), shares the tetrahydropyrimidine core but differs in substituents:

  • Position 4 : A 3,4-difluorophenyl group instead of 2-fluorophenyl.
  • Position 5 : A bulky silyl-protected ester versus the simpler isopropyl ester.
  • Position 6 : A methoxymethyl group instead of a methyl group.

These substitutions impact reactivity and physical properties:

The ortho-fluorine may also engage in weak hydrogen bonds with carbonyl groups in crystal lattices .

Ester Group: The isopropyl ester improves solubility in non-polar solvents compared to the silyl-protected ester in compound 19, which is designed for selective deprotection in synthetic workflows .

Position 6 Substituent : The methyl group in the target compound may confer greater metabolic stability than the methoxymethyl group, which is prone to oxidative demethylation.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of related tetrahydropyrimidines highlight the role of hydrogen bonding in stabilizing crystal structures. For example, the 3,4-difluorophenyl analog (compound 19 ) forms intermolecular C–H···O and N–H···O bonds, as inferred from its synthesis using LiHMDS, a base that promotes deprotonation for crystallization . In contrast, the 2-fluorophenyl group in the target compound may participate in C–F···H–C interactions, a less common but structurally significant motif observed in fluorinated crystals .

Data Table: Key Structural and Functional Comparisons

Property Target Compound Compound 19 ()
Position 4 Substituent 2-fluorophenyl 3,4-difluorophenyl
Position 5 Ester Isopropyl 2-(t-butyldiphenylsilyloxy)ethyl
Position 6 Substituent Methyl Methoxymethyl
Solubility Moderate in non-polar solvents Low (due to bulky silyl group)
Hydrogen-Bonding Potential C–F···H–C and N–H···O interactions C–H···O and N–H···O networks
Synthetic Complexity Moderate (single-step esterification) High (requires silyl protection/deprotection)

Research Implications and Limitations

The SHELX software suite () could resolve its crystal structure to validate hypothesized hydrogen-bonding patterns. Further studies should explore substituent effects on bioactivity using QSAR models or in vitro assays.

Q & A

Q. Critical Parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Temperature : Cyclization at 80–100°C improves regioselectivity and reduces side products .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization but may require purification adjustments .

Q. Methodological Approach :

Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).

Isolate intermediates for LC-MS analysis to identify competing pathways .

Advanced: How should conflicting spectral data (e.g., NMR vs. XRD) be resolved?

Answer:

  • Contradiction Example : NMR suggests equatorial fluorophenyl orientation, while XRD shows axial placement.
  • Resolution Steps :
    • Variable-temperature NMR : Confirm dynamic rotational barriers of the fluorophenyl group .
    • DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data .
    • Multi-technique validation : Use IR (C=O stretch ~1700 cm⁻¹) and HRMS (m/z [M+H]⁺) to cross-validate .

Advanced: What strategies optimize pharmacological activity while minimizing toxicity?

Answer:

  • SAR Studies : Modify the ester group (e.g., isopropyl to cyclopropyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to improve bioavailability .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST levels in murine models and hERG channel inhibition (patch-clamp assays) .

Q. Table: Comparative Activity of Analogs

Analog SubstituentIC₅₀ (EGFR, nM)HeLa Cell Toxicity (µM)
2-Fluorophenyl12.545
3-Chlorophenyl28.762
4-Methoxyphenyl75.3>100

Advanced: How can thermal stability and degradation pathways be analyzed?

Answer:

  • TGA/DSC : Determine decomposition onset temperature (T₅₀) under nitrogen atmosphere. Typical range: 180–220°C .
  • Forced degradation : Expose to heat (100°C, 24 hr), acid/alkali (0.1M HCl/NaOH), and UV light. Monitor via HPLC for degradants .
  • Mechanistic insight : LC-MS/MS identifies cleavage products (e.g., fluorophenyl ring oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.